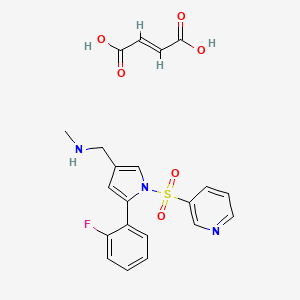

Vonoprazan Fumarate

Übersicht

Beschreibung

Vonoprazanfumarat ist ein First-in-Class-Kaliumbindender Säureblocker, der vor allem zur Behandlung säurebedingter Erkrankungen wie Magen- und Zwölffingerdarmgeschwüren und Refluxösophagitis eingesetzt wird. Es wird auch in Kombination mit Antibiotika zur Eradikation von Helicobacter pylori eingesetzt . Im Gegensatz zu traditionellen Protonenpumpenhemmern bietet Vonoprazanfumarat eine stärkere und anhaltende Säureunterdrückung .

Wirkmechanismus

Target of Action

Vonoprazan Fumarate, also known as TAK-438, primarily targets the H+, K±ATPase enzyme , also known as the gastric proton pump . This enzyme is responsible for the secretion of gastric acid, making it a crucial target for the treatment of acid-related disorders .

Mode of Action

this compound is a potassium-competitive acid blocker (PCAB) . It inhibits the H+, K±ATPase enzyme in a reversible and competitive manner . Vonoprazan suppresses both basal and stimulated gastric acid secretion at the secretory surface of the gastric parietal cell through inhibition of the H+, K±ATPase enzyme .

Biochemical Pathways

The primary biochemical pathway affected by Vonoprazan involves the inhibition of gastric acid secretion. By blocking the potassium-binding site of the H+, K±ATPase enzyme, Vonoprazan prevents the enzyme from functioning, thereby reducing the production of gastric acid .

Pharmacokinetics

Vonoprazan is absorbed rapidly and reaches maximum plasma concentration at 1.5–2.0 hours after oral administration . The plasma protein binding of Vonoprazan is 80% in healthy subjects . It distributes extensively into tissues with a mean apparent volume of distribution of 1050 L . The mean apparent terminal half-life of the drug is approximately 7.7 hours in healthy adults . Vonoprazan is metabolized to inactive metabolites mainly by cytochrome P450 (CYP)3A4 and to some extent by CYP2B6, CYP2C19, CYP2D6, and SULT2A1 .

Result of Action

The primary result of Vonoprazan’s action is the suppression of gastric acid secretion, which can lead to the healing of erosive esophagitis and relief of heartburn associated with erosive esophagitis in adults . It is also used in combination with antibiotics for treating infections caused by Helicobacter pylori .

Action Environment

Vonoprazan is a weak base with a pKa of 9.6 and has acid-resistant properties . This allows it to be highly concentrated in the acidic canaliculi of the gastric parietal cells, where it exerts its acid suppression effect . The effect of food on its intestinal absorption is clinically insignificant . Exposure to dust, fume, gas, mist, vapors, or spray should be avoided .

Biochemische Analyse

Biochemical Properties

It competitively inhibits the binding of potassium ions to this enzyme . The potency of inhibition is approximately 350 times higher than the proton pump inhibitor, lansoprazale .

Cellular Effects

Vonoprazan Fumarate has a significant impact on gastric parietal cells. It is highly concentrated in the acidic canaliculi of these cells, eliciting an acid suppression effect for longer than 24 hours after administration . This effect is due to its high pKa and acid-resistant properties .

Molecular Mechanism

The mechanism of action of this compound involves its competitive inhibition of the H+, K±ATPase enzyme. By blocking the binding of potassium ions to this enzyme, it inhibits gastric acid secretion . This inhibition is reversible and occurs in a potassium-competitive manner .

Temporal Effects in Laboratory Settings

This compound shows a long-lasting antisecretory effect. It is absorbed rapidly and reaches maximum plasma concentration at 1.5–2.0 hours after oral administration . Even after it is eliminated from the plasma, it is retained in the stomach for more than 24 hours .

Dosage Effects in Animal Models

In animal models, this compound has shown potent and sustained acid secretion inhibitory effects

Metabolic Pathways

This compound is metabolized to inactive metabolites mainly by cytochrome P450 (CYP)3A4 and to some extent by CYP2B6, CYP2C19, CYP2D6, and SULT2A1 . A mass balance study showed that 59% and 8% of the orally administered radioactivity was recovered in urine as metabolites and in an unchanged form, respectively, indicating extensive metabolism .

Transport and Distribution

This compound is distributed extensively into tissues with a mean apparent volume of distribution of 1050 L . It is highly concentrated in the acidic canaliculi of the gastric parietal cells .

Subcellular Localization

This compound selectively accumulates in gastric parietal cells in the mucosal layer of the stomach . Its high pKa promotes accumulation in the canalicular space of parietal cells, where it competitively inhibits active and resting proton pumps .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von Vonoprazanfumarat umfasst mehrere Schritte:

Reduktion: Das Imin wird mit Metallborhydrid reduziert.

Boc-Schutz: Die resultierende Verbindung wird mit Boc-Anhydrid in einem organischen Lösungsmittel umgesetzt.

Sulfonierung: Die geschützte Verbindung wird mit Natriumhydrid und Kronenether behandelt, gefolgt von der Zugabe von 3-Pyridinsulfonsäurechlorid.

Entschützung: Die sulfonierte Verbindung wird mit Trifluoressigsäure und Methylendichlorid entschützt.

Salifizierung: Die endgültige Verbindung wird mit Fumarsäure salifiziert, um Vonoprazanfumarat zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von Vonoprazanfumarat folgt ähnlichen Synthesewegen, ist aber für die Großproduktion optimiert. Das Verfahren beinhaltet die Verwendung leicht verfügbarer Rohstoffe und zielt auf hohe Ausbeute und Umweltfreundlichkeit ab .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Vonoprazanfumarat unterliegt verschiedenen Arten von chemischen Reaktionen:

Oxidation und Reduktion: Die Verbindung kann mit Metallborhydriden reduziert werden.

Substitution: Sulfonierung und andere Substitutionsreaktionen sind in seiner Synthese häufig.

Häufige Reagenzien und Bedingungen

Metallborhydride: Zur Reduktionsreaktionen.

Natriumhydrid und Kronenether: In Sulfonierungsreaktionen verwendet.

Trifluoressigsäure: Zur Entschützung verwendet.

Hauptprodukte

Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist Vonoprazanfumarat selbst, das nach der Salifizierung mit Fumarsäure erhalten wird .

Wissenschaftliche Forschungsanwendungen

Vonoprazanfumarat hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:

Medizin: Zur Behandlung säurebedingter Erkrankungen und zur Eradikation von Helicobacter pylori verwendet.

Industrie: In der pharmazeutischen Industrie zur Herstellung von Medikamenten zur Säureunterdrückung eingesetzt.

Wirkmechanismus

Vonoprazanfumarat wirkt, indem es das Enzym H+, K±ATPase in den Magenschleimhautzellen hemmt, das für die Säuresekretion verantwortlich ist . Diese Hemmung ist kaliumkompetitiv und reversibel, was zu einer starken und anhaltenden Reduktion der Magensäureproduktion führt . Die Verbindung reichert sich in der Magenschleimhaut, insbesondere in den Parietalzellen, an, was ihre Wirksamkeit erhöht .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Omeprazol: Ein Protonenpumpenhemmer, der für ähnliche Indikationen verwendet wird.

Pantoprazol: Ein weiterer Protonenpumpenhemmer mit einem ähnlichen Wirkmechanismus.

Tegoprazan: Ein neuerer kaliumbindender Säureblocker.

Einzigartigkeit

Vonoprazanfumarat ist aufgrund seines kaliumkompetitiven Mechanismus einzigartig, der eine stärkere und anhaltende Säureunterdrückung im Vergleich zu traditionellen Protonenpumpenhemmern bietet . Es ist auch weniger von genetischen Polymorphismen von CYP2C19 betroffen, was seine Wirkungen konsistenter macht .

Vonoprazanfumarat stellt einen bedeutenden Fortschritt in der Behandlung säurebedingter Erkrankungen dar und bietet eine verbesserte Wirksamkeit und Konsistenz gegenüber traditionellen Behandlungen.

Eigenschaften

IUPAC Name |

(E)-but-2-enedioic acid;1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O2S.C4H4O4/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14;5-3(6)1-2-4(7)8/h2-9,11-12,19H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGSHYHKHPCCJW-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881681-01-2, 1260141-27-2 | |

| Record name | 5-(2-Fluorophenyl)-N-methyl-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-methanamine (2E)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881681-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vonoprazan fumurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881681012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAK 438 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260141272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VONOPRAZAN FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QW3X4AMLB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3As,4r,10as)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,9,10-tetrahydro-3h,8h-pyrrolo[1,2-c]purin-9-yl hydrogen sulfate](/img/structure/B560001.png)

![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine](/img/structure/B560022.png)

![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)